![molecular formula C17H21ClN6O3S B10977857 4-(4-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10977857.png)
4-(4-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxymethyl Group:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with appropriate carbonyl compounds.
Coupling Reactions: The final step involves coupling the chlorophenyl group, the thiadiazole moiety, and the piperazine ring using coupling agents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a therapeutic agent due to its biological activities:
- Antimicrobial Activity : Research indicates that derivatives containing the thiadiazole moiety, including this compound, have demonstrated substantial antimicrobial properties against various pathogens. Studies have shown that it disrupts bacterial cell wall synthesis and inhibits metabolic pathways essential for bacterial survival .
- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it activates caspases and modulates cell cycle regulators, leading to the inhibition of tumor growth .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), thereby reducing inflammation in various models .
Agricultural Applications
Due to its biological activity, the compound is also explored in agricultural settings:
- Insecticidal Properties : The unique structure allows it to act as an effective insecticide against various agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death.
- Fungicidal Activity : The compound has shown promise in controlling fungal infections in crops, making it a candidate for developing new fungicides that are less harmful to beneficial organisms.
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Mechanisms
In an experimental study on cancer cell lines, this compound was shown to inhibit cell proliferation and induce apoptosis through the mitochondrial pathway. It was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide shares structural similarities with other piperazine derivatives and thiadiazole-containing compounds.
Uniqueness
Structural Features: The combination of a piperazine ring, a chlorophenyl group, and a thiadiazole moiety is unique, providing distinct chemical and biological properties.
Biological Activity: Its specific interactions with molecular targets and pathways may differ from other similar compounds, leading to unique therapeutic or industrial applications.
Biological Activity
The compound 4-(4-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide is a complex organic molecule featuring a piperazine ring and a thiadiazole moiety. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of the compound includes:
- A piperazine ring , which is known for its role in enhancing biological activity.
- A thiadiazole moiety , which is significant for its antimicrobial and anticancer properties.
- A 4-chlorophenyl group , contributing to the compound's lipophilicity and biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole, including the target compound, exhibit notable anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells. For instance:
- IC50 Values : The compound has shown promising cytotoxicity against various cancer cell lines, with reported IC50 values indicating effective inhibition of cell proliferation. For example, related compounds have demonstrated IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism : The presence of the thiadiazole ring enhances the ability to inhibit bacterial growth by disrupting cellular processes. Compounds with similar structures have shown effectiveness against a range of pathogens, including resistant strains .
- Efficacy : In vitro studies indicate that modifications to the thiadiazole structure can significantly alter antimicrobial potency, suggesting a structure-activity relationship (SAR) that can be exploited for drug design .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Substituents on the piperazine ring play a crucial role in enhancing biological activity.
- Variations in the position of functional groups can lead to significant changes in potency; for example, shifting an ethoxy group can increase activity by several folds .
Compound Variant | IC50 (µg/mL) | Activity Type |
---|---|---|
Original Compound | 10.10 | Anticancer |
Variant 1 | 5.36 | Anticancer |
Variant 2 | 3.21 | Anticancer |
Variant 3 | 2.32 | Anticancer |
Case Studies
- In Vivo Studies : Research involving tumor-bearing mice demonstrated that related compounds effectively targeted sarcoma cells, showcasing their potential as therapeutic agents .
- Clinical Relevance : The promising results from in vitro studies have led to further investigations into the pharmacokinetics and bioavailability of these compounds in clinical settings.
Properties
Molecular Formula |
C17H21ClN6O3S |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C17H21ClN6O3S/c1-27-11-15-21-22-16(28-15)20-14(25)10-19-17(26)24-8-6-23(7-9-24)13-4-2-12(18)3-5-13/h2-5H,6-11H2,1H3,(H,19,26)(H,20,22,25) |
InChI Key |
WICPIULGAHSAEB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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